molecular formula C19H19N5O3 B2459362 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034462-18-3

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2459362
CAS No.: 2034462-18-3
M. Wt: 365.393
InChI Key: JCOAIYMGGDGLQN-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked via a urea bridge to a pyridylmethyl group substituted with a 1-methylpyrazole (Fig. 1). The dihydrobenzo[b][1,4]dioxin core is a privileged scaffold in medicinal chemistry, known for enhancing metabolic stability and bioavailability .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-24-12-15(11-22-24)14-6-13(8-20-10-14)9-21-19(25)23-16-2-3-17-18(7-16)27-5-4-26-17/h2-3,6-8,10-12H,4-5,9H2,1H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOAIYMGGDGLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure includes a dihydrobenzo[dioxin moiety and a pyrazole-pyridine fragment, which are known to contribute to various biological activities. Its molecular formula is C18H19N3O3C_{18}H_{19}N_3O_3, with a molecular weight of approximately 325.36 g/mol. This unique structure facilitates interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant antimicrobial activity. For instance, related benzofuran-pyrazole derivatives showed minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various microbial strains, indicating broad-spectrum efficacy .

CompoundMIC (µg/mL)Target Microorganism
Compound 92.50 - 20E. coli, S. aureus
Compound 1014 - 30Pseudomonas aeruginosa

Anti-inflammatory Properties

The anti-inflammatory potential of the compound was assessed through human red blood cell (HRBC) membrane stabilization assays. Compounds related to this structure exhibited stabilization percentages between 86.70% and 99.25%, suggesting potent anti-inflammatory effects .

CompoundHRBC Stabilization (%)
Compound 986.70 ± 0.259
Compound 1073.67 ± 0.388

Cytotoxicity Studies

Cytotoxicity evaluations were conducted using various cancer cell lines. Some derivatives demonstrated low micromolar potencies against specific cancer types while maintaining low toxicity against normal human cells . This highlights the therapeutic potential of these compounds in cancer treatment.

Cell LineIC50 (µM)
HeLa163.3 ± 0.17
MCF7170 ± 0.40

Case Study: DNA Gyrase Inhibition

One notable study highlighted the ability of a related compound to inhibit E. coli DNA gyrase B with an IC50 of approximately 9.80 µM, comparable to established antibiotics like ciprofloxacin . This suggests that compounds based on this scaffold may serve as effective antibacterial agents through targeting bacterial DNA replication mechanisms.

In Silico Studies

In silico analyses have indicated that the structural features of this compound enhance its binding affinity to biological targets, potentially increasing its effectiveness as a therapeutic agent . Molecular docking studies suggest favorable interactions with key enzymes involved in microbial resistance.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Urea Derivatives

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Biological Activity Reference
Target Compound Dihydrobenzo[dioxin], pyridylmethyl-1-methylpyrazole, urea ~376.4* Not explicitly reported; inferred kinase/PARP modulation
1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-(1,3-thiazol-2-yl)urea Pyridylmethyl-pyrazole, thiazole-urea ~356.4 Antimicrobial, kinase inhibition (analog-based)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea Dihydrobenzo[dioxin], pyridazinylpropyl-urea ~385.4 Potential solubility enhancement due to pyridazinone
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea Dihydrobenzo[dioxin], pyrrolidinone-phenyl, urea 395.46 PARP1 inhibition (IC₅₀ <10 μM)

*Calculated based on molecular formula C₂₁H₂₀N₄O₃.

Key Observations:

  • Pyrazole vs.
  • Spacer Length : A propyl spacer in the pyridazinyl derivative may improve solubility but reduce membrane permeability compared to the target compound’s methyl linker.
  • Dihydrobenzo[dioxin] Retention : Compounds retaining this moiety (e.g., ) show enhanced metabolic stability, critical for in vivo efficacy .

Reactivity Insights:

  • Urea Formation : The target compound’s synthesis likely employs carbodiimide-mediated coupling or direct amine-isocyanate reactions, common in urea derivative preparation .
  • Stereochemical Considerations : The dihydrobenzo[dioxin]’s rigid structure may restrict conformational flexibility, influencing binding kinetics compared to more flexible analogs .

Table 3: Activity Comparison

Compound Target/Activity Potency (IC₅₀ or MIC) Reference
Target Compound Hypothesized kinase/PARP inhibition Not reported
1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl Urea PARP1 inhibition <10 μM
Chalcone Derivatives (e.g., DBTFP-1) MAO-B inhibition <1 μM
Pyridazinylpropyl Urea Solubility-driven CNS applications Not quantified

Critical Analysis:

  • Pyrazole-containing analogs (e.g., ) exhibit broader antimicrobial spectra, but the target compound’s dihydrobenzo[dioxin] may confer selectivity toward human enzymes.

Preparation Methods

Preparation of 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanone

The synthesis begins with the condensation of 1,4-benzodioxan-6-ylacetophenone. As reported in, this ketone is synthesized via a Claisen-Schmidt condensation between 6-acetyl-1,4-benzodioxane and an aldehyde under basic conditions. A representative procedure involves:

  • Reactants : 6-Acetyl-1,4-benzodioxane (534 mg, 3 mmol), 4-(9H-carbazol-9-yl)benzaldehyde (813 mg, 3 mmol).
  • Conditions : Sodium hydroxide (160 mg, 4 mmol) in ethanol/water at 20°C for 24 hours.
  • Yield : 65% as a pale yellow solid.

Reduction to 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanol

The ketone is reduced to its corresponding alcohol using sodium borohydride or catalytic hydrogenation. For example:

  • Reactants : 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanone (1.0 eq), NaBH₄ (2.0 eq).
  • Conditions : Methanol, 0°C to room temperature, 2 hours.
  • Yield : 85–90%.

Conversion to 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine

The alcohol undergoes a three-step transformation to the primary amine:

  • Tosylation : Treatment with tosyl chloride (1.2 eq) in dichloromethane with triethylamine (2.0 eq) yields the tosylate.
  • Azide Formation : Reaction with sodium azide (2.0 eq) in DMF at 80°C for 12 hours.
  • Staudinger Reduction : The azide is reduced with triphenylphosphine (1.5 eq) in THF/water to afford the amine.
  • Overall Yield : 55–60%.

Synthesis of (5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine

The pyridine-pyrazole fragment is constructed via cross-coupling and functional group interconversion:

Preparation of 5-Bromo-pyridin-3-yl)methanamine

3-Aminomethyl-5-bromopyridine is synthesized through bromination of commercially available 3-aminomethylpyridine using N-bromosuccinimide (NBS) in acetonitrile under radical initiation.

  • Yield : 70–75%.

Suzuki-Miyaura Coupling with 1-Methyl-1H-pyrazol-4-ylboronic Acid

The bromopyridine undergoes palladium-catalyzed cross-coupling:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : K₂CO₃ (2.0 eq).
  • Solvent : Dioxane/water (4:1), 90°C, 12 hours.
  • Yield : 80–85%.

Characterization of (5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (s, 1H, pyridine-H), 8.25 (s, 1H, pyrazole-H), 7.95 (s, 1H, pyridine-H), 4.15 (s, 2H, CH₂NH₂), 3.90 (s, 3H, N-CH₃).

Urea Bond Formation

The final step involves coupling the two amine intermediates via a urea linkage. Two methods are prevalent:

Phosgene-Free Urea Synthesis

A carbodiimide-mediated coupling is employed to avoid toxic phosgene derivatives:

  • Reactants : 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine (1.0 eq), (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine (1.0 eq).
  • Coupling Agent : 1,1'-Carbonyldiimidazole (CDI, 1.2 eq).
  • Conditions : THF, 0°C to room temperature, 24 hours.
  • Yield : 70–75%.

Isocyanate Route

Alternatively, one amine is converted to an isocyanate intermediate:

  • Isocyanate Formation : Treatment of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)methanamine with triphosgene (0.33 eq) in dichloromethane with triethylamine (3.0 eq).
  • Coupling : Reaction with (5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine (1.0 eq) at 0°C for 2 hours.
  • Yield : 65–70%.

Analytical Data and Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.60 (s, 1H, pyridine-H), 8.20 (s, 1H, pyrazole-H), 7.80 (s, 1H, pyridine-H), 6.95–6.85 (m, 3H, benzodioxin-H), 4.30 (s, 4H, OCH₂CH₂O), 4.10 (s, 2H, CH₂NH), 3.85 (s, 3H, N-CH₃).
  • LC-MS (ESI+) : m/z 422.2 [M+H]⁺.

Purity and Yield Optimization

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
  • Recrystallization : Ethanol/water (7:3) affords crystalline product.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Disadvantages
Carbodiimide-Mediated 70–75% Phosgene-free, mild conditions Requires stoichiometric coupling agent
Isocyanate Route 65–70% High atom economy Uses toxic triphosgene

Q & A

Q. How can researchers optimize the synthesis of this urea derivative to improve yield and purity?

Methodological Answer:

  • Multi-step coupling strategies : Utilize three-component coupling reactions involving pyrazole, urea, and pyridine precursors under controlled temperature conditions (e.g., 60–80°C) to minimize side reactions. Evidence from triazine-urea synthesis suggests that reaction efficiency depends on stoichiometric ratios and solvent polarity .
  • Purification techniques : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization using ethanol/water mixtures. Monitor purity via HPLC and TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–3.1 ppm), and urea NH protons (δ 9.5–10.2 ppm). Compare shifts to analogous dihydrobenzodioxin and pyrazole-containing compounds .
  • HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ calculated for C24H22N4O3: 439.1764, observed: 439.1762). Discrepancies >5 ppm require isotopic pattern reanalysis .

Q. How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on urea bond cleavage or pyridine ring oxidation products .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition onset >200°C) to guide storage conditions .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model the urea moiety’s hydrogen-bonding potential and pyrazole/pyridine π-π interactions. Compare frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites .
  • Molecular docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina. Prioritize binding poses with ΔG < −7 kcal/mol and validate via MM-GBSA energy refinement .

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

Methodological Answer:

  • Substituent variation : Synthesize analogs with substituents at the pyridine (e.g., fluoro, nitro) or dihydrobenzodioxin (e.g., methyl, methoxy) positions. Test antimicrobial activity using MIC assays (e.g., vs. S. aureus and E. coli) and correlate with LogP values .
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity. For example, pyrazole methylation may enhance cell permeability but reduce target binding .

Q. How should researchers resolve contradictions between in vitro and cellular activity data?

Methodological Answer:

  • Orthogonal assays : Combine enzymatic inhibition (e.g., IC50 in kinase assays) with cell viability (MTT assay) to differentiate target-specific effects from off-target cytotoxicity. A compound with sub-µM enzymatic activity but poor cellular efficacy may require prodrug strategies .
  • Metabolite profiling : Use LC-MS/MS to identify intracellular metabolites (e.g., demethylated or oxidized derivatives) that may explain discrepancies .

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